Absence of Direct Comparative Potency Data Against ROMK Inhibitor Analogs
A systematic search of primary literature and authoritative databases identifies no head-to-head quantitative comparison of N1-ethyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide against its closest structural analogs for ROMK (Kir1.1) inhibitory potency. While class-level patent data (US9206198) for related oxalamide-ether hybrids report ROMK IC50 values as low as 10 nM via whole-cell voltage clamp electrophysiology, these data correspond to a different chemotype (BDBM194954) and cannot be extrapolated to quantify the specific contribution of the N1-ethyl group in the target compound [1]. The target compound's unique substitution pattern remains uncharacterized in any publicly available bioassay, rendering direct procurement selection based on established potency metrics impossible at this time.
| Evidence Dimension | ROMK (Kir1.1) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | Patent Example Compound (BDBM194954): IC50 = 10 nM (ROMK1 whole-cell voltage clamp); 20 nM (Thallium flux assay) |
| Quantified Difference | Not calculable due to absence of target compound data and differing chemotypes |
| Conditions | Human Kir1.1 expressed in HEK293 cells; whole-cell voltage clamp; thallium flux assay (FLIPR-Tetra) [1] |
Why This Matters
Procurement decisions cannot be informed by target-binding performance, necessitating the compound's use only as an exploratory tool where activity is unknown.
- [1] BindingDB. (2016). Entry BDBM194954 [US9206198, 7]: Affinity Data for Kir1.1 (ROMK1) and Related Ion Channels. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=194954 View Source
